
1,3,7,8-Tetramethylxanthine
Overview
Description
PMID28870136-Compound-36 is a small molecular drug developed by St. Jude Children’s Research Hospital. It is a selective and irreversible small molecule inhibitor of Bruton’s tyrosine kinase. This compound is being studied for its potential to treat rheumatoid arthritis and has shown effectiveness in preclinical models of the disease .
Preparation Methods
The preparation of PMID28870136-Compound-36 involves several synthetic routes and reaction conditions. One method includes adding a solvent, a nitrogen source, a carbonyl compound, and a catalyst into a high-pressure reaction kettle. Hydrogen is introduced until the pressure reaches 0.1-3.0 MPa, and the reaction temperature is controlled between 30-180 degrees Celsius for 0.1-36 hours . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
PMID28870136-Compound-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID28870136-Compound-36 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of Bruton’s tyrosine kinase. In biology, it is used to investigate the role of Bruton’s tyrosine kinase in cell signaling and proliferation. In medicine, it is being studied for its potential to treat rheumatoid arthritis and other diseases involving Bruton’s tyrosine kinase. In industry, it may be used in the development of new drugs targeting Bruton’s tyrosine kinase .
Mechanism of Action
PMID28870136-Compound-36 exerts its effects by selectively and irreversibly inhibiting Bruton’s tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets of this compound include Bruton’s tyrosine kinase and other related kinases .
Comparison with Similar Compounds
PMID28870136-Compound-36 is unique in its selectivity and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include other inhibitors of Bruton’s tyrosine kinase, such as PMID28870136-Compound-37 and PMID28870136-Compound-38. These compounds may have different selectivity profiles and mechanisms of action, but they all target Bruton’s tyrosine kinase .
Biological Activity
1,3,7,8-Tetramethylxanthine, commonly known as caffeine, is a methylated xanthine derivative that exhibits a wide range of biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C9H12N4O2) is a dimethylated derivative of xanthine. Its structural formula is:
This compound is characterized by four methyl groups attached to the xanthine backbone, which significantly influences its pharmacological properties.
Caffeine primarily acts as an adenosine receptor antagonist , particularly at the A1 and A2A receptors. This antagonism leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, enhancing neurotransmitter release and promoting various physiological effects:
- Central Nervous System Stimulation : Caffeine enhances alertness and reduces fatigue by blocking adenosine's inhibitory effects on neuronal activity .
- Cardiovascular Effects : It increases heart rate and myocardial contractility through its action on cardiac adenosine receptors .
- Metabolic Effects : Caffeine has been shown to enhance lipolysis and increase metabolic rate, contributing to weight management strategies .
1. Neuroprotective Effects
Research indicates that caffeine may have neuroprotective properties against neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies suggest that caffeine consumption is associated with a reduced risk of developing these conditions due to its ability to block adenosine receptors that may promote neuroinflammation .
2. Anti-inflammatory Properties
Caffeine may exacerbate acute inflammatory liver injury by weakening immunosuppressive mechanisms. In experimental models, caffeine administration has been shown to influence cytokine production and liver enzyme levels during inflammatory responses .
3. Cardiovascular Impact
Caffeine consumption can lead to increased heart rate and blood pressure in sensitive individuals. However, moderate intake has been associated with protective cardiovascular effects in some populations due to its antioxidant properties .
Case Studies
Case Study 1: Caffeine Overdose
A notable case involved a healthy individual who ingested 5000 mg of caffeine accidentally. The patient exhibited severe symptoms such as polymorphic broad complex QRS tachycardia and metabolic acidosis. This case highlights the potential dangers of excessive caffeine consumption and the importance of understanding individual tolerance levels .
Case Study 2: Caffeine and Liver Injury
In a study involving mice subjected to liver inflammation models, caffeine was administered prior to inducing liver injury. Results indicated that caffeine exacerbated liver damage as evidenced by increased serum transaminase levels and histological changes in liver tissue .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Neuroprotection | Reduces risk of neurodegenerative diseases through adenosine receptor blockade |
Anti-inflammatory | Can exacerbate liver injury under certain conditions |
Cardiovascular effects | Increases heart rate; potential protective effects at moderate doses |
Metabolic enhancement | Increases metabolic rate and promotes lipolysis |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,3,7,8-tetramethylxanthine, and how do they influence experimental design?
- Answer : The compound's molecular formula (C₉H₁₂N₄O₂), molecular weight (208.22 g/mol), and melting point (208.22°C) are critical for solubility studies and purification methods. Its aqueous solubility (1.045 × 10⁻² mol/L at 25°C) impacts solvent selection for in vitro assays. For instance, low solubility in polar solvents may necessitate dimethyl sulfoxide (DMSO) for stock solutions, requiring controls for solvent interference .
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂N₄O₂ | |
Molecular Weight | 208.22 g/mol | |
Melting Point | 208.22°C | |
Aqueous Solubility | 1.045 × 10⁻² mol/L |
Q. How can gas chromatography (GC) be optimized for quantifying this compound in biological matrices?
- Answer : Derivatization with trimethylsilyl (TMS) agents improves volatility for GC analysis. A dual-column system (e.g., OV-1 and OV-17 stationary phases) enhances resolution, as validated for xanthine analogs in Butts (1972). Calibration curves using internal standards (e.g., deuterated analogs) minimize matrix effects .
Q. What precautions are necessary when handling this compound in metabolic studies?
- Answer : Due to its structural similarity to caffeine, cross-reactivity with adenosine receptors or cytochrome P450 enzymes must be controlled. Dose-response curves should include caffeine as a comparator. Hypertensive models require exclusion due to potential cardiovascular effects noted in preliminary studies .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to enhance bioactivity?
- Answer : Substitutions at the 8-position (e.g., amino or hydroxy groups) improve antimicrobial activity. For example, Levich et al. (2013) achieved 85% yield for 8-amino derivatives via nucleophilic substitution under anhydrous conditions. Purity (>95%) should be confirmed via HPLC with UV detection at 274 nm .
Q. What advanced structural elucidation techniques resolve contradictions in reported tautomeric forms of this compound?
- Answer : X-ray crystallography and ¹³C-NMR spectroscopy differentiate keto-enol tautomers. Crystallographic data (e.g., bond angles and torsional strain) from Mo et al. (2023) confirm the dominant keto form in solid state, while solution-phase NMR reveals pH-dependent equilibria .
Q. How should researchers address discrepancies in pharmacological data between in vitro and in vivo models?
- Answer : Contradictions often arise from bioavailability differences. Pharmacokinetic studies using radiolabeled ¹⁴C-1,3,7,8-tetramethylxanthine can quantify tissue distribution. For example, low oral bioavailability (<20% in rodents) may explain attenuated in vivo effects compared to cell-based assays .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent effects in xanthine studies?
- Answer : Non-linear regression (e.g., Hill equation) models sigmoidal dose-response relationships. Outliers from enzyme inhibition assays should be assessed via Grubbs' test (α=0.05). Replicates (n≥6) are critical due to high inter-individual variability in metabolic studies .
Q. How can researchers ensure reproducibility in spectroscopic characterization?
- Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆ solvent, 298 K). For IR, baseline correction and 4 cm⁻¹ resolution minimize artifacts. Report spectral deviations >5% from NIST reference data .
Q. Data Presentation Standards
Q. What are the best practices for presenting raw and processed data in xanthine research?
- Answer :
- Raw Data : Include chromatograms (retention times, peak areas) and spectral baselines in appendices.
- Processed Data : Normalize biological activity to positive controls (e.g., 100% = caffeine at 1 mM). Use SI units consistently in tables .
Q. How should conflicting solubility data from literature be reconciled in publications?
Properties
IUPAC Name |
1,3,7,8-tetramethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-10-7-6(11(5)2)8(14)13(4)9(15)12(7)3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHHOHMIVKIHMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232215 | |
Record name | 1-Methylcaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-66-6 | |
Record name | 3,7-Dihydro-1,3,7,8-tetramethyl-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylcaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.